molecular formula C19H13NO3 B5203839 N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide CAS No. 341018-62-0

N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide

Cat. No. B5203839
CAS RN: 341018-62-0
M. Wt: 303.3 g/mol
InChI Key: AKBHKTTVVGGLHO-UHFFFAOYSA-N
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Description

N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide, also known as DBF, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. DBF belongs to the family of benzamides and is a potent inhibitor of histone deacetylases (HDACs).

Mechanism of Action

N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide exerts its therapeutic effects by inhibiting the activity of HDACs, which are enzymes that regulate the acetylation status of histones and other proteins. HDAC inhibition leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes. Moreover, HDAC inhibition has been shown to modulate the expression of genes involved in various cellular processes such as cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects
N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide has been shown to exhibit potent anti-cancer effects in various cancer cell lines, including breast, lung, and colon cancer. In addition, N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide has been found to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. Furthermore, N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide has been shown to suppress the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide has several advantages as a research tool, including its potent HDAC inhibitory activity and its potential therapeutic applications in various diseases. However, N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide also has limitations, including its poor solubility in water and its potential cytotoxicity at high concentrations.

Future Directions

There are several future directions for the research on N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide. One potential direction is to investigate the synergistic effects of N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide with other anti-cancer agents, such as chemotherapeutic drugs or targeted therapies. Another direction is to explore the potential of N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide as a therapeutic agent for neurodegenerative diseases and inflammatory disorders. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and neuroprotective effects of N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide. Finally, the development of more potent and selective HDAC inhibitors based on the structure of N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide could lead to the discovery of novel therapeutic agents for various diseases.

Synthesis Methods

N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide can be synthesized through a multistep process involving the condensation of 2-hydroxybenzoic acid with dibenzofuran-3-carboxaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained through the acylation of the resulting amine with acetyl chloride.

Scientific Research Applications

N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. As an HDAC inhibitor, N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. Moreover, N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide has been shown to suppress the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory disorders.

properties

IUPAC Name

N-dibenzofuran-3-yl-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3/c21-16-7-3-1-6-15(16)19(22)20-12-9-10-14-13-5-2-4-8-17(13)23-18(14)11-12/h1-11,21H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBHKTTVVGGLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286120
Record name N-3-Dibenzofuranyl-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(dibenzo[b,d]furan-3-yl)-2-hydroxybenzamide

CAS RN

341018-62-0
Record name N-3-Dibenzofuranyl-2-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341018-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-3-Dibenzofuranyl-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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